7-fluoro-8-hydroxy-1H-quinolin-2-one
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Overview
Description
7-Fluoro-8-hydroxy-1H-quinolin-2-one is a fluorinated derivative of quinolin-2-one, a class of compounds known for their significant biological and pharmacological activities. The incorporation of a fluorine atom into the quinoline ring enhances its biological activity and provides unique properties that make it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-8-hydroxy-1H-quinolin-2-one typically involves the fluorination of quinolin-2-one derivatives. One common method includes the nucleophilic substitution of halogen atoms or the diaza group, as well as direct fluorinations . Cyclization and cycloaddition reactions are also employed to achieve the desired fluorinated quinoline structure .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize catalytic processes and advanced purification techniques to isolate the compound effectively .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-8-hydroxy-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-N-oxides.
Reduction: Reductive cyclization can be performed using catalytic hydrogenation.
Substitution: Nucleophilic substitution of the fluorine atom is a common reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in ethanol are used for hydrogenation.
Substitution: Nucleophilic reagents like sodium azide and potassium carbonate in dimethylformamide (DMF) are employed.
Major Products Formed:
Oxidation: Quinoline-N-oxides.
Reduction: 6,7-difluoro-4-hydroxyquinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-Fluoro-8-hydroxy-1H-quinolin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-fluoro-8-hydroxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 7-Fluoro-4-chloroquinoline
- 6,7-Difluoro-5,8-dichloroquinoline
- 5-Fluoro-6,7,8-trichloroquinoline
Comparison: 7-Fluoro-8-hydroxy-1H-quinolin-2-one is unique due to its specific substitution pattern, which enhances its biological activity compared to other fluorinated quinolines . Its hydroxyl group at the 8th position and fluorine at the 7th position provide distinct chemical properties that make it valuable in various applications .
Properties
Molecular Formula |
C9H6FNO2 |
---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
7-fluoro-8-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6FNO2/c10-6-3-1-5-2-4-7(12)11-8(5)9(6)13/h1-4,13H,(H,11,12) |
InChI Key |
ZQSKKEGMKMQREQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)N2)O)F |
Origin of Product |
United States |
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